molecular formula C9H12S2 B14711941 2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione CAS No. 20409-52-3

2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione

Cat. No.: B14711941
CAS No.: 20409-52-3
M. Wt: 184.3 g/mol
InChI Key: DVZRACGLWNFTIJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione is a chemical compound with the molecular formula C9H12S2. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and production scale .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(thiophen-2-yl)propane-1-thione is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

20409-52-3

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

2,2-dimethyl-1-thiophen-2-ylpropane-1-thione

InChI

InChI=1S/C9H12S2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3

InChI Key

DVZRACGLWNFTIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C1=CC=CS1

Origin of Product

United States

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